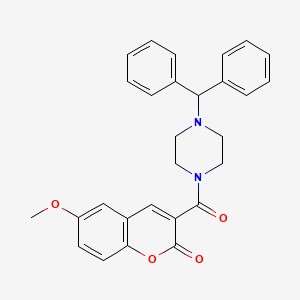
3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains five atoms in its ring structure, including nitrogen and oxygen.
Wirkmechanismus
The mechanism of action of 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole has been shown to have several biochemical and physiological effects. One of the most significant effects of this compound is its anti-inflammatory activity. Several studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the main limitations of this compound is its potential toxicity. Several studies have shown that this compound can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Synthesemethoden
The synthesis of 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole can be achieved by several methods. One of the most commonly used methods is the reaction of 3-amino-4-methyl-5-phenyl-1,2,4-triazole with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and yields the desired compound in good yields. Another method involves the reaction of 3-amino-4-methyl-5-phenyl-1,2,4-triazole with ethyl chloroformate, followed by the reaction with hydroxylamine hydrochloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-5(11-12-10-3)6-7-4(2)8-9-6/h1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGLRUWTNKBGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=NNC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate](/img/structure/B2593941.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![N-(3-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2593943.png)

![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2593947.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)
![2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/no-structure.png)

![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole](/img/structure/B2593956.png)
![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2593960.png)
